molecular formula C16H24N2O B1592143 4-Hydroxy-N,N-diisopropyltryptamine CAS No. 132328-45-1

4-Hydroxy-N,N-diisopropyltryptamine

Cat. No.: B1592143
CAS No.: 132328-45-1
M. Wt: 260.37 g/mol
InChI Key: KBRYKXCBGISXQV-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-diisopropyltryptamine is a synthetic psychedelic compound belonging to the tryptamine class. It is structurally similar to psilocin, a naturally occurring psychedelic compound found in certain mushrooms. This compound is known for its relatively short duration of psychedelic effects, typically lasting 2-3 hours .

Preparation Methods

The synthesis of 4-Hydroxy-N,N-diisopropyltryptamine involves several steps. Initially, the precursor compound, N,N-diisopropyltryptamine, is synthesized. This is followed by the hydroxylation of the indole ring at the 4-position to yield this compound. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the selective hydroxylation of the indole ring .

Chemical Reactions Analysis

4-Hydroxy-N,N-diisopropyltryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

4-Hydroxy-N,N-diisopropyltryptamine has several scientific research applications:

Mechanism of Action

4-Hydroxy-N,N-diisopropyltryptamine exerts its effects primarily through agonism of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the compound’s psychedelic effects. The compound also interacts with other serotonin receptors, including 5-HT2B and 5-HT2C, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

4-Hydroxy-N,N-diisopropyltryptamine is similar to other tryptamine derivatives, such as:

This compound stands out due to its unique combination of short duration and potent psychedelic effects, making it a valuable compound for both scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14/h5-7,10-12,17,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYKXCBGISXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618836
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132328-45-1
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132328-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132328451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132328-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG9OUS518B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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